4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine
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Overview
Description
4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridazine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 7th position on the imidazo[4,5-c]pyridazine ring. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: N-oxides of the compound are common products of oxidation reactions.
Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.
Scientific Research Applications
4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine and 3-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine share structural similarities.
Uniqueness: The presence of the chlorine atom at the 4th position and the methyl group at the 7th position imparts unique chemical and biological properties to this compound.
Properties
CAS No. |
53180-77-1 |
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Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-7-methylimidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-8-5-4(7)2-9-10-6(5)11/h2-3H,1H3 |
InChI Key |
HHVOCDBJRVEKQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=NC=C2Cl |
Origin of Product |
United States |
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